Cas no 1037510-76-1 (7-Azidoheptanoic acid Methyl ester)

7-Azidoheptanoic acid methyl ester is a versatile intermediate in organic synthesis, particularly valued for its azido functional group, which enables efficient click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The methyl ester moiety enhances solubility in organic solvents, facilitating its use in conjugation reactions and polymer modifications. Its linear heptanoic acid backbone provides flexibility in designing spacer arms for bioconjugation or material science applications. The compound is commonly employed in the preparation of peptidomimetics, functionalized polymers, and probes for bioorthogonal labeling. Care should be taken due to the potential sensitivity of the azide group under certain conditions.
7-Azidoheptanoic acid Methyl ester structure
1037510-76-1 structure
Product Name:7-Azidoheptanoic acid Methyl ester
CAS No:1037510-76-1
MF:C8H15N3O2
MW:185.223601579666
CID:2603941
PubChem ID:59435762
Update Time:2025-08-02

7-Azidoheptanoic acid Methyl ester Chemical and Physical Properties

Names and Identifiers

    • 7-Azidoheptanoic acid Methyl ester
    • methyl 7-azidoheptanoate
    • G80306
    • 7-Azido-heptanoic acid methyl ester
    • 1037510-76-1
    • SCHEMBL16198754
    • A1-13401
    • MS-21706
    • AKOS037654969
    • Inchi: 1S/C8H15N3O2/c1-13-8(12)6-4-2-3-5-7-10-11-9/h2-7H2,1H3
    • InChI Key: IAAVQRLMSQEYIX-UHFFFAOYSA-N
    • SMILES: O(C)C(CCCCCCN=[N+]=[N-])=O

Computed Properties

  • Exact Mass: 185.116426730Da
  • Monoisotopic Mass: 185.116426730Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 40.7Ų

7-Azidoheptanoic acid Methyl ester Pricemore >>

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Additional information on 7-Azidoheptanoic acid Methyl ester

7-Azidoheptanoic Acid Methyl Ester

7-Azidoheptanoic Acid Methyl Ester (CAS No. 1037510-76-1) is a versatile compound with significant applications in organic synthesis and materials science. This compound, also referred to as methyl 7-azidoheptanoate, is a member of the azide-containing esters family, which has gained considerable attention in recent years due to its unique chemical properties and reactivity.

The structure of methyl 7-azidoheptanoate consists of a heptanoic acid backbone with an azide group (-N3) at the terminal position and a methyl ester group at the carboxylic acid end. This configuration makes it highly suitable for various chemical transformations, particularly in click chemistry reactions. The azide group is known for its ability to undergo rapid and selective cycloaddition reactions with alkenes or alkynes in the presence of copper catalysts, a process known as the Huisgen cycloaddition. This property has made methyl 7-azidoheptanoate a valuable building block in the synthesis of complex molecules, including polymers, pharmaceuticals, and materials with tailored functionalities.

Recent advancements in click chemistry have further expanded the utility of methyl 7-azidoheptanoate. Researchers have explored its use in constructing bioconjugates, where the azide group serves as a reactive handle for attaching biomolecules such as proteins, DNA, or RNA. For instance, studies have demonstrated its application in creating bioorthogonal systems that enable precise labeling and tracking of biomolecules in living systems. These developments highlight the potential of methyl 7-azidoheptanoate in fields such as drug delivery, diagnostics, and regenerative medicine.

In addition to its role in bioconjugation, methyl 7-azidoheptanoate has been employed in the synthesis of functional polymers. By incorporating this compound into polymer backbones, scientists have developed materials with enhanced mechanical properties, stimuli-responsive behavior, and biocompatibility. For example, recent research has focused on using methyl 7-azidoheptanoate to create hydrogels that can respond to external stimuli such as light or temperature changes. These hydrogels have shown promise in applications ranging from tissue engineering to controlled drug release systems.

The synthesis of methyl 7-azidoheptanoate typically involves a two-step process: first, the preparation of 7-azidoheptanoic acid through azide introduction methods such as the Staudinger reaction or substitution reactions; second, esterification with methanol to form the methyl ester. Recent studies have explored greener and more efficient methods for this synthesis, including the use of enzymatic catalysis or microwave-assisted reactions. These approaches not only improve yield and selectivity but also align with sustainability goals by reducing energy consumption and waste generation.

From an analytical standpoint, methyl 7-azidoheptanoate can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods allow for precise determination of its molecular structure and purity. For example, NMR spectroscopy can provide detailed information about the spatial arrangement of atoms within the molecule, while MS can confirm its molecular weight and fragmentation patterns.

Looking ahead, the demand for methyl 7-azidoheptanoate is expected to grow as researchers continue to uncover new applications for azide-containing compounds. Its compatibility with click chemistry reactions makes it an indispensable tool in modern organic synthesis. Furthermore, ongoing advancements in nanotechnology and materials science are likely to drive innovation in how this compound is utilized to create advanced materials with unprecedented properties.

In summary, methyl 7-azidoheptanoate (CAS No. 1037510-76-1) is a multifaceted compound that plays a critical role in contemporary chemical research. Its unique structure enables it to participate in a wide range of reactions and applications, from bioconjugation to polymer synthesis. As scientific understanding deepens and new technologies emerge, this compound will undoubtedly continue to be at the forefront of chemical innovation.

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